molecular formula C6H7ClN2O B15221935 6-(Aminomethyl)-3-chloropyridin-2-OL

6-(Aminomethyl)-3-chloropyridin-2-OL

Cat. No.: B15221935
M. Wt: 158.58 g/mol
InChI Key: ASLVRADCEXYVGO-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3-chloropyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 6-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-3-chloropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridin-2(1H)-one with formaldehyde and a primary amine under Mannich reaction conditions. The reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of 6-(Aminomethyl)-3-chloropyridin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3-chloropyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

    Condensation Reactions: The aminomethyl group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

    Substitution: Formation of substituted pyridinones.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

6-(Aminomethyl)-3-chloropyridin-2(1H)-one has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3-chloropyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)-3-bromopyridin-2(1H)-one: Similar structure with a bromine atom instead of chlorine.

    6-(Aminomethyl)-3-fluoropyridin-2(1H)-one: Similar structure with a fluorine atom instead of chlorine.

    6-(Aminomethyl)-3-iodopyridin-2(1H)-one: Similar structure with an iodine atom instead of chlorine.

Uniqueness

6-(Aminomethyl)-3-chloropyridin-2(1H)-one is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions with biological targets, making it distinct from its halogenated analogs.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

6-(aminomethyl)-3-chloro-1H-pyridin-2-one

InChI

InChI=1S/C6H7ClN2O/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,3,8H2,(H,9,10)

InChI Key

ASLVRADCEXYVGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C(=C1)Cl)CN

Origin of Product

United States

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